Cas no 1804490-46-7 (5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine)
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine
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- Inchi: 1S/C8H7Cl2F2N/c1-4-5(2-9)7(8(11)12)6(10)3-13-4/h3,8H,2H2,1H3
- InChI Key: PYGJGBGSAPOADD-UHFFFAOYSA-N
- SMILES: ClCC1C(C)=NC=C(C=1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046324-1g |
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine |
1804490-46-7 | 97% | 1g |
$1,445.30 | 2022-04-02 |
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine
Introduction to 5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine (CAS No. 1804490-46-7)
5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine, with the CAS number 1804490-46-7, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom in its six-membered ring structure. The presence of multiple substituents, including chloro, chloromethyl, and difluoromethyl groups, makes this molecule a versatile intermediate in synthetic chemistry and drug development.
The< strong>5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine molecule exhibits unique electronic and steric properties due to its substituent arrangement. The chloro group at the 5-position and the chloromethyl group at the 3-position contribute to its reactivity, making it a valuable building block for more complex molecular architectures. Additionally, the difluoromethyl group at the 4-position enhances its stability and influences its interaction with biological targets.
In recent years, there has been growing interest in this compound due to its potential applications in medicinal chemistry. Researchers have been exploring its utility as a precursor in the synthesis of various pharmacologically active agents. The< strong>5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine structure provides a scaffold that can be modified to develop compounds with specific biological activities.
One of the most compelling aspects of this compound is its role in the development of novel therapeutic agents. The< strong>5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine scaffold has been utilized in the synthesis of molecules targeting various diseases, including cancer and infectious disorders. Its structural features allow for interactions with biological receptors and enzymes, making it a promising candidate for drug design.
The< strong>CAS No. 1804490-46-7 identification ensures that researchers can accurately reference and purchase this compound for their studies. This standardized nomenclature is crucial for maintaining consistency in scientific literature and industrial applications. The compound's properties have been extensively studied, and its reactivity profile has been well-documented, facilitating its use in both academic and industrial settings.
In terms of synthetic methodologies, the< strong>5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine can be synthesized through various routes, each offering distinct advantages depending on the desired purity and scale of production. One common approach involves the functionalization of pyridine derivatives using chlorinating agents and fluorinating reagents. These reactions are typically conducted under controlled conditions to ensure high yields and minimal byproduct formation.
The< strong>5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine molecule's versatility extends to its application in material science. Researchers have explored its potential as a ligand in catalytic systems, where it can facilitate various organic transformations. Its ability to coordinate with metals makes it an attractive candidate for designing efficient catalysts for industrial processes.
In conclusion, the< strong>CAS No. 1804490-46-7-identified compound< strong>5-Chloro-3-(chloromethyl)-4-(difluoromethyl)-2-methylpyridine represents a significant advancement in chemical research. Its unique structural features and reactivity make it a valuable tool for developing new pharmaceuticals and materials. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow even further.
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